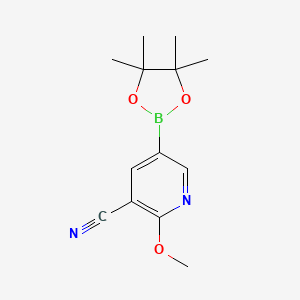

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

Descripción general

Descripción

“2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile” is an organic boron compound . It is commonly used as an organic boron reagent and plays a key role in the formation of C-C bonds, oxidation, and reduction reactions . It is also used as a synthesis reagent for boronic esters .

Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . A specific synthesis process involves a mixture of compound 303, 4,4,4’,4’,5,5,5’,5’-octamethyl-2,2’-bi(1,3,2-dioxaborolane), potassium acetate, and bis(triphenylphosphine)palladium(II) chloride in anhydrous dioxane .Molecular Structure Analysis

The molecular formula of this compound is C12H19BN2O3 . The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses .Chemical Reactions Analysis

This compound is often used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . It plays a crucial role in the formation of C-C bonds, oxidation, and reduction reactions .Physical and Chemical Properties Analysis

The compound is a colorless liquid at room temperature and is relatively stable . Its molecular weight is 235.09 . The refractive index is 1.4096 and the density is 0.9642 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Synthesis and Crystallography : Compounds structurally related to 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile have been synthesized and characterized using spectroscopic methods (FT-IR, NMR, MS) and X-ray diffraction. These compounds were analyzed using density functional theory (DFT) for comparative analysis of spectroscopic data and geometrical parameters (Wu et al., 2021).

Molecular Structure Optimization : The molecular structures of similar compounds have been optimized using DFT, showing consistency with structures determined by single crystal X-ray diffraction. This approach aids in understanding the conformation and physicochemical properties of these compounds (Huang et al., 2021).

Chemical Modification and Applications

Modifying Aroylhydrazone Prochelators : Research on modifying compounds like this compound for hydrolytic stability has been conducted. These modifications aim to improve cytoprotection against oxidative stress (Wang & Franz, 2018).

Development of Fluorescence Probes : The boronate esters related to this compound have been used in the synthesis of fluorescence probes for detecting hydrogen peroxide, showcasing their potential in analytical chemistry applications (Lampard et al., 2018).

Pharmaceutical Research

Antiprotozoal Activity : Compounds structurally similar have been synthesized and evaluated for antiprotozoal activity, indicating their potential use in developing new pharmaceutical agents (Ismail et al., 2003).

Synthesis of Pharmacologically Active Indoles : These compounds have been used as intermediates in the synthesis of indoles, which are significant in pharmacological research for their anti-inflammatory and antispasmodic activities (Hishmat et al., 1999).

Material Science

- Conjugated Polyelectrolytes : Anionically functionalized polyfluorene-based conjugated polyelectrolytes have been synthesized using boronic esters similar to this compound, showing application potential in material science (Stay & Lonergan, 2013).

Mecanismo De Acción

Target of Action

It is known that this compound is an organic boron compound . Organic boron compounds are often used as reagents in organic synthesis .

Mode of Action

It is known that organic boron compounds, such as this one, play a key role in the formation of c-c bonds, oxidation, and reduction reactions .

Biochemical Pathways

Given its role in c-c bond formation, oxidation, and reduction reactions, it can be inferred that it may be involved in various biochemical pathways where these reactions are critical .

Result of Action

Given its role in c-c bond formation, oxidation, and reduction reactions, it can be inferred that it may have significant effects at the molecular and cellular level .

Safety and Hazards

This compound is moisture sensitive . It should be stored away from oxidizing agents and ignition sources . The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition . It is also important to wear appropriate protective equipment such as gloves, eyeshields, and protective clothing when handling this compound .

Direcciones Futuras

The compound has a wide range of applications in pharmacy and biology . It is not only an important intermediate in organic synthesis but also has potential applications in the construction of stimulus-responsive drug carriers due to its advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Análisis Bioquímico

Biochemical Properties

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and ligand binding. The boronic ester group in this compound can interact with enzymes that have active sites containing diols or hydroxyl groups. For instance, it can inhibit serine proteases by forming a reversible covalent bond with the serine residue in the enzyme’s active site . Additionally, this compound can act as a ligand for proteins that recognize boronic acids, facilitating the study of protein-ligand interactions and the development of boron-based drugs .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For example, it can inhibit kinases that play a role in phosphorylation cascades, thereby affecting gene expression and cellular metabolism . Furthermore, it has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and triggering the release of cytochrome c .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The boronic ester group can form reversible covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or activation . This compound can also bind to DNA and RNA, affecting transcription and translation processes . Additionally, it can modulate the activity of transcription factors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and persistent changes in gene expression . Its stability and activity can be influenced by the specific experimental conditions used .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, due to its interaction with off-target enzymes and proteins . Threshold effects have been observed, where a small increase in dosage can lead to a disproportionate increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound can also influence the metabolism of other drugs by inhibiting or inducing the activity of metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cells, it can bind to intracellular proteins and be distributed to different cellular compartments . The compound’s localization and accumulation can be influenced by its interactions with binding proteins and its physicochemical properties .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can accumulate in the nucleus, where it can interact with DNA and transcription factors . It can also localize to the mitochondria, affecting mitochondrial function and inducing apoptosis .

Propiedades

IUPAC Name |

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)10-6-9(7-15)11(17-5)16-8-10/h6,8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDHBYJKXYDCDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674767 | |

| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-05-8 | |

| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-2-methoxypyridine-5-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine](/img/structure/B1420382.png)

![6-Chloro-3-(2,3-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1420387.png)

![3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1420396.png)

![methyl 2-[2-(2,6-dichlorophenyl)-N-methylacetamido]acetate](/img/structure/B1420398.png)

![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1420400.png)